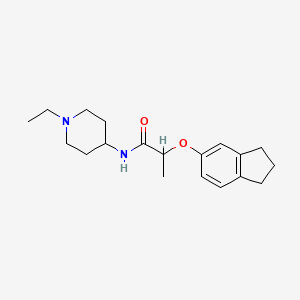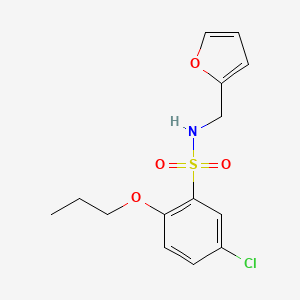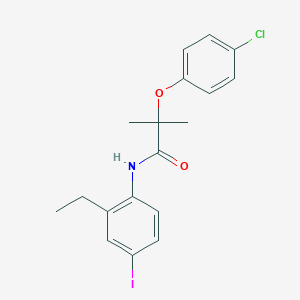
N-(4-methoxyphenyl)-2-quinolinecarbohydrazonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-2-quinolinecarbohydrazonamide, also known as MQCA, is a chemical compound that has been extensively studied for its potential use in scientific research. MQCA belongs to the class of quinoline derivatives, which have been shown to have a range of biological activities such as antimicrobial, anticancer, and anti-inflammatory effects.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-2-quinolinecarbohydrazonamide is not fully understood, but it has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been shown to inhibit the activity of enzymes involved in inflammation, which may contribute to its anti-inflammatory effects. Further studies are needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been shown to inhibit the activity of enzymes involved in inflammation, which may contribute to its anti-inflammatory effects. In vivo studies have shown that this compound has potential therapeutic effects in animal models of cancer and inflammation.
実験室実験の利点と制限
N-(4-methoxyphenyl)-2-quinolinecarbohydrazonamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound has also been extensively studied, and its biological activities are well characterized. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to fully elucidate its therapeutic potential. Additionally, the use of this compound in animal models may not accurately reflect its effects in humans.
将来の方向性
There are several future directions for N-(4-methoxyphenyl)-2-quinolinecarbohydrazonamide research. One potential direction is to investigate its potential use in combination with other drugs for cancer treatment. Another potential direction is to further investigate its mechanism of action and potential therapeutic applications. Additionally, the development of new synthetic methods for this compound may improve its yield and purity, making it more accessible for scientific research. Finally, the use of this compound in clinical trials may help to determine its safety and efficacy in humans.
合成法
N-(4-methoxyphenyl)-2-quinolinecarbohydrazonamide can be synthesized by the reaction of 4-methoxybenzaldehyde with 2-aminobenzophenone in the presence of hydrazine hydrate. The resulting product is then purified by recrystallization to obtain pure this compound. This synthesis method has been optimized to yield high purity this compound with a good yield.
科学的研究の応用
N-(4-methoxyphenyl)-2-quinolinecarbohydrazonamide has been extensively studied for its potential use in scientific research. It has been shown to have a range of biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. This compound has been used in various in vitro and in vivo studies to investigate its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
N-amino-N'-(4-methoxyphenyl)quinoline-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-22-14-9-7-13(8-10-14)19-17(21-18)16-11-6-12-4-2-3-5-15(12)20-16/h2-11H,18H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWDCJQMWAHEJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(C2=NC3=CC=CC=C3C=C2)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B5088562.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(isopropylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5088577.png)
![1-phenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5088581.png)


![1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5088608.png)
![1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene](/img/structure/B5088616.png)

![3'-amino-2-oxo-1,2,6',7',8',8a'-hexahydro-2'H-spiro[indole-3,1'-naphthalene]-2',2',4'-tricarbonitrile](/img/structure/B5088635.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indazol-1-yl)acetamide](/img/structure/B5088639.png)
![2-[3-(1H-pyrazol-3-yl)phenyl]-5-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B5088646.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5088655.png)

